(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
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Overview
Description
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is a chemical compound with the molecular formula C10H13NO2S. This compound features a pyrrolidine ring substituted with a hydroxyl group and a thiophene ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone typically involves the reaction of 3-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of (3-oxopyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone.
Reduction: Formation of (3-hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanol
- (3-oxopyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- (3-chloropyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
Uniqueness
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-(3-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3 |
InChI Key |
PANYDEAFOFBTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
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